molecular formula C7H6N2O2S B1391394 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 1007874-71-6

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B1391394
CAS No.: 1007874-71-6
M. Wt: 182.2 g/mol
InChI Key: JRMXUMHKCZQHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS: 77628-51-4; alternative CAS: 1007874-71-6) is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl substituent at position 5 and a carboxylic acid group at position 4. Its molecular formula is C₇H₆N₂O₂S (molecular weight: 182.20 g/mol), and its structure is defined by the SMILES notation CC1=C(N2C=CSC2=N1)C(O)=O.

Properties

IUPAC Name

5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)8-7-9(4)2-3-12-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMXUMHKCZQHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672552
Record name 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007874-71-6
Record name 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Methodology:

  • Starting Material Preparation:
    The core heterocycle, imidazo[2,1-b]thiazole, is synthesized via cyclization reactions involving suitable precursors such as α-haloketones and thiourea derivatives. This heterocyclic framework serves as the scaffold for further functionalization.

  • Methylation at the 5-Position:
    Methyl groups are introduced at the 5-position through methylation reactions, often employing methyl iodide or dimethyl sulfate under basic conditions.

  • Radical Bromination:
    The methyl group at the 5-position undergoes selective bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or benzoyl peroxide). This step yields 5-bromo- methylimidazo[2,1-b]thiazole, which is a versatile intermediate for subsequent transformations.

  • Conversion to Carboxylic Acid:
    The bromomethyl derivative is subjected to nucleophilic substitution or oxidation. Oxidation using strong oxidants like potassium permanganate or potassium dichromate converts the bromomethyl group into a carboxylic acid, affording 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid.

Research Findings:

  • The bromination step is crucial for functionalization at the methyl position, enabling subsequent oxidation to the carboxylic acid.
  • The oxidation process must be carefully controlled to prevent over-oxidation or degradation of the heterocyclic core.

Synthesis via Cyclization and Carboxylation of Precursors

Another method involves the cyclization of suitable precursors followed by directed carboxylation.

Procedure:

  • Preparation of Precursors:
    Synthesis begins with 2-aminothiazole derivatives, which are condensed with α-haloketones or aldehydes to form the imidazo[2,1-b]thiazole core.

  • Methylation and Cyclization:
    The methylation at the 5-position is achieved using methylating agents, followed by cyclization under reflux conditions to lock the heterocyclic structure.

  • Directed Carboxylation:
    The methyl group at the 6-position is then oxidized or carboxylated using reagents like carbon dioxide under pressure or via oxidative decarboxylation to introduce the carboxylic acid group at the 6-position.

Research Findings:

  • This approach allows for regioselective functionalization, with the carboxylic acid introduced at the desired position with high specificity.

Functionalization Using Modern Cross-Coupling Techniques

Recent advances include the use of palladium-catalyzed cross-coupling reactions to install carboxylic acid functionalities.

Key Steps:

  • Preparation of Halogenated Intermediates:
    Brominated or iodinated imidazo[2,1-b]thiazole derivatives are synthesized as described above.

  • Carboxylation via Cross-Coupling:
    Using palladium catalysis, these halogenated intermediates undergo carbonylation with carbon monoxide or formylation with formyl reagents, followed by oxidation to yield the carboxylic acid.

Research Findings:

  • Cross-coupling methods provide high regioselectivity and functional group tolerance, enabling the synthesis of diverse derivatives.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reactions Key Reagents Advantages Limitations
Bromination & Oxidation Imidazo[2,1-b]thiazole derivatives Radical bromination, oxidation NBS, KMnO₄ or K₂Cr₂O₇ High regioselectivity, versatile Over-oxidation risk, requires careful control
Cyclization & Carboxylation 2-Aminothiazole derivatives Cyclization, oxidation, decarboxylation α-Haloketones, CO₂ Regioselective, straightforward Multi-step process
Cross-Coupling & Carbonylation Halogenated heterocycles Palladium-catalyzed coupling, CO insertion Pd catalysts, CO High efficiency, broad scope Requires specialized equipment

Notes on Research Findings:

  • The bromination-oxidation route is the most commonly reported and reliable for synthesizing 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid.
  • The choice of method depends on the availability of starting materials, desired purity, and scale.
  • Modern cross-coupling techniques offer promising routes for functional diversification but require advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Amides and esters, depending on the nucleophile used.

Scientific Research Applications

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, G2 cell cycle arrest, and ultimately, cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Positional Isomers

a. 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 77628-51-4)

  • Structure : Methyl at position 6, carboxylic acid at position 3.
  • Properties : Molecular weight = 182.20 g/mol; shares the same core but differs in substituent positions, leading to distinct electronic and steric effects.

b. 3-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 1007874-80-7)

  • Structure : Methyl at position 3, carboxylic acid at position 5.

c. 2-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 1007874-97-6)

  • Structure : Methyl at position 2, carboxylic acid at position 5.
  • Significance : Proximity of the methyl group to the nitrogen atoms may influence hydrogen bonding and solubility.

Functional Group Variants

a. 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS: 75001-31-9)

  • Structure : Replaces the carboxylic acid with an aldehyde group (-CHO).
  • Properties : Molecular formula C₇H₆N₂OS (molecular weight: 166.20 g/mol). The aldehyde group enhances electrophilicity, making it a precursor for Schiff base formation.

b. Ethyl 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylate

  • Structure : Carboxylic acid converted to an ethyl ester (-COOEt).
  • Applications : Increased lipophilicity improves cell membrane permeability. This derivative is a versatile intermediate for radical bromination and subsequent coupling reactions.

Substituted Derivatives

a. Ethyl 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate (CAS: 1956319-40-6)

  • Structure : Trifluoromethyl (-CF₃) at position 6, methyl at position 3.
  • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and may improve binding affinity in target proteins.

b. 5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS: 96126-06-6)

  • Structure : Nitro groups at positions 5 and 6.

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: In thiopyrano-thiazole derivatives, antitumor activity (e.g., IC₅₀ = 1.19–3.94 µM against HepG2 and MCF-7 cells) correlates with aryl/hetaryl groups at position 7 and electron-withdrawing substituents.
  • Functional Groups : Carboxylic acids and esters are pivotal for hydrogen bonding and prodrug design. For example, ethyl esters of imidazothiazoles are precursors for bromomethyl intermediates used in chiral auxiliary coupling.
  • Electron-Deficient Moieties : Trifluoromethyl and nitro groups enhance bioactivity by modulating electron density and steric bulk.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid 77628-51-4 C₇H₆N₂O₂S 182.20 -COOH at C6, -CH₃ at C5 Intermediate for α-aminoadipic acid analogs
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 75001-31-9 C₇H₆N₂OS 166.20 -CHO at C5, -CH₃ at C6 Electrophilic precursor for Schiff bases
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate - C₉H₁₀N₂O₂S 210.26 -COOEt at C5, -CH₃ at C6 Bromination intermediate
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate 1956319-40-6 C₁₀H₉F₃N₂O₂S 278.25 -CF₃ at C6, -CH₃ at C3 Enhanced metabolic stability

Biological Activity

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (MIThCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C₇H₆N₂O₂S
  • Molecular Weight : 182.19 g/mol
  • CAS Number : 1007874-71-6

MIThCA is synthesized through various methods, including reactions involving aminothiazole and 3-bromo-2-oxopropanoic acid under specific conditions that optimize yield and purity .

The biological activity of MIThCA is primarily attributed to its interaction with cellular targets:

  • DNA Interaction : MIThCA binds to DNA and interferes with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial for its anticancer properties .
  • Cell Cycle Arrest : The compound induces G2 phase cell cycle arrest, which is associated with its ability to trigger apoptosis in cancer cells .

Anticancer Activity

Research indicates that MIThCA exhibits significant anticancer properties. In studies involving various cancer cell lines:

  • MCF-7 Cell Line : MIThCA demonstrated a potent inhibitory effect on the proliferation of MCF-7 cells, a model for breast cancer. The compound induced apoptosis and altered the expression of key apoptotic markers such as Bax and Bcl-2 .

Antimicrobial Properties

MIThCA has also been evaluated for its antimicrobial activity:

  • Antitubercular Activity : Derivatives of MIThCA showed promising results against Mycobacterium tuberculosis, indicating potential as a therapeutic agent for tuberculosis .
  • Antiviral Activity : Certain derivatives were found effective against Coxsackie B4 virus and other viral pathogens, suggesting broad-spectrum antiviral potential .

Case Studies and Research Findings

A selection of studies highlights the biological efficacy of MIThCA:

Study FocusFindings
Anticancer ActivityInduced apoptosis in MCF-7 cells; IC₅₀ values ranged from 8.38 to 11.67 µM .
Antitubercular ActivityPromising results against tuberculosis; effective at low concentrations .
Antiviral ActivityEffective against Coxsackie B4 virus; potential for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, ethyl 2-chloro-3-oxobutanoate can react with hydrazide intermediates under reflux in 1,4-dioxane to form the imidazo-thiazole core, followed by hydrolysis to yield the carboxylic acid derivative . Purity optimization (>97%) can be achieved using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks for the methyl group (δ ~2.3 ppm in 1H NMR), thiazole protons (δ 6.5–7.5 ppm), and carboxylic acid (δ ~12.1 ppm, broad exchangeable) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> (theoretical m/z for C7H7N2O2S: 183.02) .
  • HPLC : Use a reverse-phase column with UV detection at 254 nm to assess purity (>95%) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Solubility and Stability : Measure solubility in PBS/DMSO and monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between 5-methylimidazo-thiazole derivatives and structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and compare bioactivity. For example, trifluoromethyl groups enhance lipophilicity and target binding in some analogs .
  • Statistical Analysis : Use ANOVA to assess significance of bioactivity differences across derivatives. Address batch-to-batch variability by repeating assays with independently synthesized batches .
  • Target Engagement Assays : Perform SPR (surface plasmon resonance) or thermal shift assays to validate direct interactions with proposed targets (e.g., microbial enzymes) .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., cyclization energetics) and identify rate-limiting steps .
  • Molecular Docking : Screen derivatives against crystal structures of target proteins (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina to prioritize synthesis .
  • Machine Learning : Train models on existing imidazo-thiazole bioactivity data to predict optimal substituents for desired properties (e.g., logP, solubility) .

Q. What strategies improve regioselective functionalization of the imidazo-thiazole core?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during alkylation or acylation .
  • Directed Metalation : Employ Pd-catalyzed C-H activation (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups at the 6-position .
  • Click Chemistry : Incorporate azide-alkyne cycloadditions for late-stage diversification (e.g., adding triazole moieties) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.